6-Benzyl-2-cyclopropylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine-based compounds like 6-Benzyl-2-cyclopropylpyrimidin-4-amine often involves reactions with β-dicarbonyl compounds and components with an N–C–N fragment such as urea, thiourea, amidine, or guanidine . Halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction .
Molecular Structure Analysis
The molecular formula of this compound is C14H15N3.
Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo a variety of chemical reactions. These include reactions with Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and reactions with alkoxy and amino groups .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of α-Aminophosphonates: 6-Benzyl-2-cyclopropylpyrimidin-4-amine derivatives were synthesized efficiently from a condensation reaction involving various anilines and phosphites. This synthesis highlights the compound's utility in forming diverse α-aminophosphonates (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).
- Crystal and Molecular Structures: The compound's crystal and molecular structures have been determined, revealing substantial hydrogen-bonding interactions and layer structures, which are significant for understanding its chemical properties (L. Odell, A. McCluskey, T. Failes, & E. Tiekink, 2007).
Chemical Reactions and Transformations
- Formation of Pyrido[2,3-d]pyrimidin-5-one Derivatives: The compound reacts with amines to form specific derivatives, demonstrating its versatility in chemical transformations (A. Komkov, S. Baranin, A. Dmitrenok, N. Kolotyrkina, & I. Zavarzin, 2021).
- Amination of Dibromopyridines: In studies involving the amination of dibromopyridines, this compound showed significant relevance, contributing to the understanding of reaction mechanisms in this context (J. Streef & H. J. Hertog, 2010).
Biological and Pharmacological Activities
- Evaluation of Antimicrobial Activity: Some derivatives of this compound have been evaluated for their antimicrobial activities, highlighting potential applications in the development of new antimicrobial agents (M. Vijaya Laxmi, G. Ravi, & A. Nath, 2019).
- EGFR Tyrosine Kinase Inhibitory Activity: Derivatives of the compound have been synthesized and tested for their inhibitory activity against EGFR tyrosine kinase, suggesting potential in cancer therapy (Svein Jacob Kaspersen, C. Sørum, Veronica Willassen, Erik Fuglseth, E. Kjøbli, G. Bjørkøy, E. Sundby, & B. Hoff, 2011).
Potential Therapeutic Applications
- Antitrypanosomal and Antiplasmodial Activities: Novel 2-aminopyrimidine derivatives, related to this compound, have shown significant activities against organisms causing sleeping sickness and malaria, indicating therapeutic potential (Michael Hoffelner, Usama Hassan, W. Seebacher, Johanna Dolensky, Patrick Hochegger, M. Kaiser, P. Mäser, R. Saf, & R. Weis, 2020).
Future Directions
Future research on pyrimidine-based compounds like 6-Benzyl-2-cyclopropylpyrimidin-4-amine could focus on exploring synthetic methods to produce this significant class of heterocyclic systems . Additionally, more studies are needed to understand the biological characteristics and potential applications of these compounds .
Mechanism of Action
Biochemical Pathways
For instance, some molecules with similar structures exhibit anti-inflammatory effects by inhibiting monoamine oxidase (MAO) enzymes . MAO inhibitors decrease the generation of reactive oxygen species (ROS) and enhance cellular catecholamine levels, potentially contributing to anti-inflammatory actions.
Properties
IUPAC Name |
6-benzyl-2-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDDFDLGHHBEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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